Mopanin
Description
Mopanin is a naturally occurring peltogynoid compound derived from the oxidation of mopanol, an isomer of (+)-peltogynol. It belongs to the flavonoid family and is structurally characterized by a chromophoric quinone methide group, which contributes to its distinct coloration and biological activity . This compound has been identified in species of the Peltogyne genus, such as P. porphyrocardia, and shares biosynthetic pathways with other peltogynoids like peltogynol and peltogynin. These compounds are primarily found in heartwood tissues, where they contribute to pigmentation and oxidative stress resistance .
Properties
CAS No. |
17093-84-4 |
|---|---|
Molecular Formula |
C16H10O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
3,4,10-trihydroxy-5H-isochromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C16H10O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,17-19H,6H2 |
InChI Key |
RBBWOJZPSUZDBS-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |
Canonical SMILES |
C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mopanin is part of a broader class of peltogynoid quinone methides. Below is a comparative analysis with three structurally and functionally related compounds: peltogynol, peltogynin, and peltomexicanin.
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings:
Structural Differences: this compound and peltogynin are oxidation products of their respective precursors (mopanol and peltogynol) but differ in substitution patterns. This compound retains a quinone methide group, whereas peltogynin features additional ketone moieties . Peltomexicanin, isolated from P. mexicana, contains a unique dioxa-tetraphenone ring system, enhancing its stability compared to this compound .
Antioxidant Activity :
- Peltomexicanin exhibits the highest antioxidant activity (4.25 µmol TE/mg), likely due to its electron-donating hydroxyl groups and extended conjugation .
- This compound’s activity remains unquantified, but its structural similarity to peltogynin suggests comparable or slightly reduced efficacy due to fewer hydroxyl groups .
Biosynthetic Pathways :
- This compound and peltogynin are both derived via oxidative pathways but diverge in enzymatic specificity. Peltomexicanin’s biosynthesis involves additional oxygenation steps, contributing to its complex structure .
Applications: Peltomexicanin is utilized in natural dye production and antioxidant formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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